5-Fluoro-2-iodo-3-nitrotoluene
Overview
Description
5-Fluoro-2-iodo-3-nitrotoluene: is an aromatic compound that contains fluorine, iodine, and nitro functional groups attached to a toluene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-iodo-3-nitrotoluene typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 5-Fluoro-2-iodotoluene, which can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is typically carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-iodo-3-nitrotoluene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under appropriate conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are commonly used.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution: Products depend on the nucleophile used, such as azides or nitriles.
Reduction: The major product is 5-Fluoro-2-iodo-3-aminotoluene.
Coupling: Various biaryl compounds can be formed depending on the coupling partner.
Scientific Research Applications
5-Fluoro-2-iodo-3-nitrotoluene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Medicinal Chemistry: It may be used in the synthesis of pharmaceutical compounds with potential biological activity.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-iodo-3-nitrotoluene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the iodine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons.
Comparison with Similar Compounds
5-Fluoro-2-nitrotoluene: Lacks the iodine substituent but shares similar reactivity in nitration and reduction reactions.
2-Iodo-3-nitrotoluene: Lacks the fluorine substituent but can undergo similar substitution and reduction reactions.
5-Fluoro-2-iodotoluene: Lacks the nitro group but can participate in similar coupling reactions.
Uniqueness: 5-Fluoro-2-iodo-3-nitrotoluene is unique due to the presence of all three functional groups (fluorine, iodine, and nitro) on the same aromatic ring. This combination of substituents provides a versatile platform for various chemical transformations and applications in different fields.
Properties
IUPAC Name |
5-fluoro-2-iodo-1-methyl-3-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FINO2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWZBNOLYGTKJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1I)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FINO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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